molecular formula C3H5BrMg B13387749 magnesium;prop-1-ene;bromide

magnesium;prop-1-ene;bromide

Cat. No.: B13387749
M. Wt: 145.28 g/mol
InChI Key: DQEUYIQDSMINEY-UHFFFAOYSA-M
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Description

Magnesium;prop-1-ene;bromide, also known as isopropenylmagnesium bromide, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-1-ene;bromide is prepared by reacting magnesium metal with prop-1-ene bromide in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH2=C(CH3)Br+MgCH2=C(CH3)MgBr\text{CH}_2=\text{C}(\text{CH}_3)\text{Br} + \text{Mg} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{MgBr} CH2​=C(CH3​)Br+Mg→CH2​=C(CH3​)MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers under an inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-ene;bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .

Major Products Formed

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example, reacting with formaldehyde yields a primary alcohol, while reacting with acetone yields a tertiary alcohol .

Scientific Research Applications

Magnesium;prop-1-ene;bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium;prop-1-ene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;prop-1-ene;bromide is unique due to its isopropenyl group, which provides distinct reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where the formation of certain carbon-carbon bonds is desired .

Properties

IUPAC Name

magnesium;prop-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUYIQDSMINEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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